molecular formula C7H7NO3 B1617895 2-Hydroxy-2-(2-pyridyl)acetic acid CAS No. 89791-91-3

2-Hydroxy-2-(2-pyridyl)acetic acid

Cat. No. B1617895
CAS RN: 89791-91-3
M. Wt: 153.14 g/mol
InChI Key: OWRDCCHAWIMXAB-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-pyridyl)acetic acid, also known as 2-Pyridylacetic Acid, is a chemical compound with the molecular formula C7H7NO2 . It is also known by other names such as 2-(pyridin-2-yl)acetic acid, 2-Pyridineacetic acid, and Pyridin-2-ylacetic acid . This compound is a member of pyridines .


Synthesis Analysis

The synthesis of 2-Hydroxy-2-(2-pyridyl)acetic acid involves the use of ethyl 2-pyridylacetate and potassium hydroxide in ethanol. The mixture is then added to water and heated and stirred at 50 °C for 30 minutes. After the reaction is complete, the ethanol is distilled off, and the aqueous layer is brought to pH 2 with 1N HCl .


Molecular Structure Analysis

The molecular weight of 2-Hydroxy-2-(2-pyridyl)acetic acid is 173.60 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

2-Hydroxy-2-(2-pyridyl)acetic acid is a powder with a melting point of 135 °C (dec.) (lit.) . It has a molecular weight of 173.60 and an empirical formula of C7H7NO2 · HCl .

Safety and Hazards

2-Hydroxy-2-(2-pyridyl)acetic acid is classified as an Eye Irritant 2 and Skin Irritant 2 . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

2-hydroxy-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6(7(10)11)5-3-1-2-4-8-5/h1-4,6,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRDCCHAWIMXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328896
Record name 2-hydroxy-2-(2-pyridyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(2-pyridyl)acetic acid

CAS RN

89791-91-3
Record name 2-hydroxy-2-(2-pyridyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-hydroxy-2-(2-pyridyl)acetate (0.5 g, 2.56 mmol) in ethanol (5 mL) was added 2.0 M NaOH in water (1.4 mL, 2.8 mmol). The resulting solution was stirred at ambient temperature for 18 h. TLC analysis indicated complete consumption of starting ester. 6.0 M HCl in water (0.46 mL, 2.8 mmol) was added and the solvents were removed under reduced pressure and the resulting solid was dried in vacuo for 18 h to give 2-hydroxy-2-(2-pyridyl)acetic acid as a mixture with sodium chloride.
Name
ethyl 2-hydroxy-2-(2-pyridyl)acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.46 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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